molecular formula C21H14BrCl2N5OS B12020346 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12020346
M. Wt: 535.2 g/mol
InChI Key: AYLGOZHUULLXLE-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, bromophenyl, pyridinyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced via substitution reactions on the triazole ring.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as reflux, microwave irradiation, or photochemical activation.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, dehalogenated products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromophenyl and pyridinyl groups, along with the triazole ring, makes it distinct from other similar compounds.

Properties

Molecular Formula

C21H14BrCl2N5OS

Molecular Weight

535.2 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14BrCl2N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-18-11-15(23)3-6-17(18)24/h1-11H,12H2,(H,26,30)

InChI Key

AYLGOZHUULLXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=NC=C4)Br

Origin of Product

United States

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